1-(1,3-Benzodioxol-5-yl)imidazolidin-2-one, also known as BIIM, is a heterocyclic organic compound characterized by the presence of both nitrogen and oxygen within its ring structures. The compound features a 1,3-benzodioxole moiety, which is a common functional group in various natural products and pharmaceuticals. Its unique structure contributes to its potential applications in scientific research, particularly in pharmacology due to its psychoactive properties and therapeutic potential.
The compound is classified as an imidazolidinone, which is a type of heterocyclic compound. It is synthesized from various precursors including 2-amino-5-methoxybenzoic acid and ethyl chloroformate. The synthesis process often involves reactions with diamines or other amine derivatives, showcasing its versatility in organic synthesis. The classification of BIIM falls under the broader category of benzodioxole derivatives, which are known for their diverse biological activities.
The synthesis of 1-(1,3-Benzodioxol-5-yl)imidazolidin-2-one can be achieved through several methods:
These methods have been optimized to enhance yield and selectivity, with some studies reporting good to high yields under specific conditions, such as using trifluroacetic acid as a catalyst during reflux .
The molecular structure of 1-(1,3-Benzodioxol-5-yl)imidazolidin-2-one consists of a five-membered imidazolidinone ring fused with a 1,3-benzodioxole group. The connection between these two structures occurs through a carbon atom on the imidazolidinone ring that links to position 5 of the benzodioxole ring.
Key structural data includes:
The presence of these functional groups suggests potential reactivity and interaction with biological targets.
The chemical reactivity of 1-(1,3-Benzodioxol-5-yl)imidazolidin-2-one can be explored through various reactions:
These reactions highlight the compound's potential for further modification to enhance its therapeutic properties.
The mechanism of action for 1-(1,3-Benzodioxol-5-yl)imidazolidin-2-one involves its interaction with neurotransmitter systems in the brain. Research indicates that certain derivatives may exhibit entactogenic effects, influencing mood and perception without causing hallucinations.
The proposed mechanism includes:
This mechanism suggests that the compound could be valuable in psychotherapy or as an adjunct treatment for mood disorders .
Further studies are needed to characterize these properties comprehensively.
1-(1,3-Benzodioxol-5-yl)imidazolidin-2-one has garnered interest in various scientific fields:
Heterocyclic compounds form the cornerstone of modern pharmaceutical design, with nitrogen-containing heterocycles representing a particularly privileged structural class due to their prevalence in natural products and synthetic bioactive molecules. These scaffolds offer unparalleled versatility in drug discovery, primarily through their ability to modulate key physicochemical properties—including solubility, lipophilicity, hydrogen-bonding capacity, and metabolic stability—which directly influence pharmacokinetic profiles and target engagement efficiency [2]. Statistical analyses reveal that over 85% of all biologically active chemical entities incorporate a heterocyclic framework, underscoring their indispensable role in expanding drug-like chemical space and driving therapeutic innovation [2]. Within this diverse landscape, fused bicyclic systems combining aromatic and heteroaliphatic rings have emerged as high-value templates for rational drug design, enabling precise three-dimensional positioning of pharmacophoric elements while maintaining favorable drug-likeness parameters. The molecular hybridization of complementary heterocyclic units, such as imidazolidin-2-one and 1,3-benzodioxole, represents a sophisticated strategy to engineer novel bioactive compounds with optimized target affinity and selectivity profiles. It is within this context that the hybrid scaffold 1-(1,3-benzodioxol-5-yl)imidazolidin-2-one (CAS 169547-80-2) emerges as a structurally unique entity warranting detailed investigation for its potential pharmacological applications [4].
The imidazolidin-2-one core—a saturated derivative of imidazole featuring a urea-type carbonyl—confers distinctive hydrogen-bonding capabilities and conformational rigidity that enhance molecular recognition against biological targets. This scaffold serves as a versatile bioisostere for peptide bonds, amides, and other planar pharmacophores, enabling improved metabolic stability while maintaining target affinity [6] [9]. Its synthetic accessibility through cyclocondensation, multicomponent reactions, and transition metal-catalyzed processes further elevates its utility in medicinal chemistry campaigns. The ring system's inherent polarity contributes favorably to aqueous solubility, while its nitrogen atoms serve as versatile vectors for functional group diversification, facilitating structure-activity relationship (SAR) optimization [6].
Table 1: Therapeutic Applications of Representative Imidazolidin-2-one Derivatives
Compound Name | Therapeutic Area | Biological Target/Activity | Reference |
---|---|---|---|
Emicerfont | Endocrinology | Corticotropin-releasing factor type 1 receptor antagonist | [6] |
Imidaprilat (active metabolite) | Cardiovascular | Angiotensin-converting enzyme (ACE) inhibitor | [6] |
Azlocillin | Anti-infective | Extended-spectrum penicillin antibiotic | [6] |
Dantrolene | Muscle relaxant | Ryanodine receptor antagonist | [6] |
Nutlin derivatives | Oncology | p53-MDM2 interaction inhibitors | [9] |
PF-03596051 | Pain/Inflammation | Cannabinoid receptor CB2 agonist | [9] |
Recent synthetic advances have expanded access to enantiopure imidazolidin-2-ones, crucial given the profound influence of stereochemistry on pharmacological activity. For instance, pseudo-multicomponent protocols utilizing trans-(R,R)-diaminocyclohexane enable efficient construction of chiral 1,3-disubstituted imidazolidin-2-ones through sequential Schiff base formation, reduction, and cyclization with carbonyldiimidazole (CDI), achieving yields of 55-81% [6]. This methodological innovation addresses previous challenges in controlling stereoselectivity and provides robust access to complex molecular architectures under sustainable reaction conditions. The scaffold's therapeutic versatility is evidenced by its presence in FDA-approved drugs spanning diverse indications: emicerfont (CRF1 receptor antagonist for Cushing's syndrome), imidapril (ACE inhibitor for hypertension), azlocillin (β-lactam antibiotic), and dantrolene (skeletal muscle relaxant targeting ryanodine receptors) [6]. Particularly noteworthy are p53-MDM2 protein-protein interaction inhibitors like Nutlins, where the imidazolidin-2-one scaffold serves as a conformationally constrained scaffold that effectively mimics α-helical domains, disrupting oncogenic signaling pathways in cancer [9]. Structure-activity relationship studies consistently demonstrate that substitutions at the N1 and N3 positions profoundly influence target selectivity and potency, with aromatic and heteroaromatic substituents often enhancing affinity through complementary π-stacking interactions in target binding pockets.
The 1,3-benzodioxole system—a methylenedioxy-bridged bicyclic aromatic scaffold—functions as a metabolically stable bioisostere for catechols and other ortho-dioxygenated benzene derivatives while conferring enhanced membrane permeability and CNS penetrability. This moiety exhibits distinctive electronic properties characterized by electron-rich aromaticity and orthogonal polarity vectors, enabling diverse binding interactions with biological targets [3]. Its natural occurrence in phytochemicals like safrole, myristicin, and apiol historically inspired medicinal chemistry applications, but synthetic derivatives now dominate pharmaceutical development due to improved safety and efficacy profiles [3] [7].
Table 2: Pharmacologically Active 1,3-Benzodioxole Derivatives and Their Applications
Compound Class/Name | Therapeutic Area | Primary Mechanism of Action | Reference |
---|---|---|---|
Stiripentol derivatives | Oncology | Cytochrome P450 inhibition enhancing drug exposure | [7] |
Piperonyl-based HDAC inhibitors | Epigenetic cancer therapy | Histone deacetylase (HDAC) inhibition | [10] |
Paroxetine | Psychiatry (SSRI) | Serotonin reuptake inhibition | [3] |
5-APB (benzofuran analogue) | Neuropharmacology | Serotonin receptor modulation | [3] |
Tadalafil analogue | Urology | PDE5 inhibition | [3] |
The benzodioxole ring demonstrates remarkable metabolic resistance compared to unbridged catechols, primarily due to steric protection of the methylenedioxy group from rapid phase II conjugation. This property has been strategically exploited in drug design, as exemplified by stiripentol—an antiepileptic agent whose benzodioxole moiety confers potent cytochrome P450 (CYP) inhibitory activity. Medicinal chemists have leveraged this property to develop hybrid molecules where benzodioxole derivatives enhance the pharmacokinetic profiles of co-administered drugs [7]. In oncology, organic arsenicals conjugated to benzodioxole metabolic fragments exhibit prolonged blood retention in murine models, significantly enhancing antitumor efficacy against leukemia and solid tumors by sustained inhibition of thioredoxin reductase (TrxR) and induction of oxidative stress-mediated apoptosis [7]. Computational studies reveal that benzodioxole derivatives exhibit favorable binding geometries with epigenetic targets like histone deacetylase (HDAC), where specific derivatives demonstrate superior binding scores (-9.1 kcal/mol) compared to approved drugs like vorinostat (-8.7 kcal/mol) in molecular docking simulations [10]. This target engagement translates to potent biological effects, including cell cycle arrest and reactivation of tumor suppressor genes. The scaffold's versatility in molecular hybridization is further evidenced by its integration into dual pharmacophore agents such as 1,3-benzodioxole-propargyl ether derivatives, which exhibit enhanced HDAC inhibition through simultaneous interaction with catalytic zinc ions and surface recognition domains [10]. Structure-activity relationship analyses consistently identify the methylenedioxy bridge as critical for activity, with electrophilic substituents at the 5-position (propargyl ethers, acrylates) further enhancing target affinity through covalent or polar interactions.
The strategic fusion of imidazolidin-2-one and 1,3-benzodioxole pharmacophores in 1-(1,3-benzodioxol-5-yl)imidazolidin-2-one represents a rational approach to exploit complementary pharmacological properties. This hybrid architecture potentially combines the conformational restraint and hydrogen-bonding capacity of the imidazolidinone with the metabolic stability and membrane permeability of the benzodioxole. Preliminary evidence suggests such molecular hybrids may exhibit enhanced multitarget engagement profiles, though comprehensive pharmacological characterization remains an active research area. The compound's synthetic tractability—potentially via reductive amination of piperonal followed by CDI-mediated cyclization—positions it as a promising lead for further optimization across therapeutic domains including oncology, neurology, and infectious diseases [4] [6].
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5